molecular formula C9H11N3 B14202127 5,7-Dimethyl-1H-indazol-3-amine CAS No. 830321-62-5

5,7-Dimethyl-1H-indazol-3-amine

Cat. No.: B14202127
CAS No.: 830321-62-5
M. Wt: 161.20 g/mol
InChI Key: MPUSJQXTCCRRIY-UHFFFAOYSA-N
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Description

5,7-Dimethyl-1H-indazol-3-amine is a nitrogen-containing heterocyclic compound. It belongs to the class of indazoles, which are characterized by a bicyclic structure consisting of a pyrazole ring fused to a benzene ring. Indazole derivatives are known for their diverse biological activities and have gained significant attention in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethyl-1H-indazol-3-amine typically involves the cyclization of appropriate precursors. One common method involves the thermal 6π-electrocyclization of dialkenyl pyrazoles followed by oxidation . Another approach includes the use of sulfoxonium ylides in a tandem C-H activation/intramolecular annulation reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale synthesis of indazole derivatives involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl-1H-indazol-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkyl halides, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

5,7-Dimethyl-1H-indazol-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5,7-Dimethyl-1H-indazol-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or proteins, leading to various biological effects. The compound’s structure allows it to bind effectively to the active sites of target molecules, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dimethyl-1H-indazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethyl groups at positions 5 and 7 enhance its stability and reactivity compared to other indazole derivatives.

Properties

IUPAC Name

5,7-dimethyl-1H-indazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-5-3-6(2)8-7(4-5)9(10)12-11-8/h3-4H,1-2H3,(H3,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPUSJQXTCCRRIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=NN2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50615188
Record name 5,7-Dimethyl-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50615188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

830321-62-5
Record name 5,7-Dimethyl-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50615188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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